molecular formula C7H4BrClN2S B2409604 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine CAS No. 1356017-04-3

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine

Cat. No.: B2409604
CAS No.: 1356017-04-3
M. Wt: 263.54
InChI Key: CDBPJDYMMIHRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidine (CAS 1356017-04-3) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in drug design due to its close structural resemblance to purine bases, which allows it to interact with a variety of biological targets . The molecular structure includes a bromomethyl group at the 7-position and a chlorine at the 2-position, providing two distinct and reactive sites for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions . This compound serves as a critical synthetic intermediate for developing novel therapeutic agents. Research has identified closely related halogenated thieno[3,2-d]pyrimidine derivatives as promising agents with antiproliferative activities against various cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa) . These compounds have been shown to induce apoptosis, highlighting their potential in anticancer research . Furthermore, the thienopyrimidine scaffold is extensively investigated for its kinase inhibitory activity , a key mechanism for disrupting signaling pathways in cancer cells . Beyond oncology, this structural class has demonstrated significant antimicrobial and antifungal properties, showing selective activity against strains such as Cryptococcus neoformans . The reactive handles on this molecule make it a versatile precursor for constructing more complex, functionalized molecules for structure-activity relationship (SAR) studies. It is supplied with a minimum purity of 95% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Properties

IUPAC Name

7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBPJDYMMIHRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-chlorothieno[3,2-D]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 7-position of the thieno[3,2-D]pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thieno[3,2-D]pyrimidine core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antiviral Agents
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound can inhibit specific protein kinases and exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that thieno[3,2-D]pyrimidine derivatives can demonstrate significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition
The compound has been explored for its ability to act as an enzyme inhibitor. It can interact with biological macromolecules, influencing pathways critical in diseases such as cancer and viral infections. The bromomethyl group allows for nucleophilic substitution reactions with amines or thiols, facilitating the formation of new derivatives that may enhance biological activity.

Biological Studies

Receptor Modulation
In biological research, this compound is utilized to study receptor modulators and enzyme inhibitors. Its reactivity enables it to form covalent bonds with nucleophilic sites in proteins, potentially altering their activity. This property makes it a valuable tool in understanding the mechanisms of various biological processes.

Material Science

Development of Novel Materials
The unique electronic properties of this compound allow it to be explored in material science applications. Its potential for use in developing materials with specific electronic or optical properties is under investigation. This includes applications in organic electronics and photonic devices where tailored materials are essential for performance enhancements.

Synthesis and Reactivity

Synthetic Routes
The synthesis of this compound typically involves the bromination of 2-chlorothieno[3,2-D]pyrimidine using N-bromosuccinimide under radical conditions. This method highlights the compound's versatility as a building block in organic synthesis.

Table: Comparison of Reactivity with Similar Compounds

Compound NameKey Functional GroupReactivity Type
This compoundBromomethylNucleophilic substitution
7-(Chloromethyl)-2-chlorothieno[3,2-D]pyrimidineChloromethylLess reactive
7-(Hydroxymethyl)-2-chlorothieno[3,2-D]pyrimidineHydroxymethylModerate reactivity
7-(Aminomethyl)-2-chlorothieno[3,2-D]pyrimidineAminomethylEnhanced reactivity

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to thieno[3,2-D]pyrimidines:

  • Cytotoxic Effects : A recent study highlighted that derivatives based on thieno[3,2-D]pyrimidine exhibited IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating significant cytotoxic potential compared to standard treatments like sunitinib .
  • Mechanistic Investigations : Research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells by modulating pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-2-chlorothieno[3,2-D]pyrimidine
  • 7-(Hydroxymethyl)-2-chlorothieno[3,2-D]pyrimidine
  • 7-(Aminomethyl)-2-chlorothieno[3,2-D]pyrimidine

Uniqueness

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of a wide range of derivatives.

Biological Activity

7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound belongs to the thieno[3,2-d]pyrimidine class of compounds, which are characterized by their fused ring systems. The presence of halogen substituents (bromine and chlorine) is significant as these groups can enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidines, including this compound.

  • Cell Line Studies :
    • A study evaluated the antiproliferative activity against several cancer cell lines, including leukemia L1210. Compounds similar to this compound were found to induce apoptosis in these cells. Specifically, halogenated derivatives showed significant cytotoxic effects with IC50 values in the micromolar range .
  • Mechanisms of Action :
    • The mechanism involves the induction of apoptosis independent of cell cycle arrest, suggesting that these compounds can trigger programmed cell death through pathways that do not require specific cell cycle phases .

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidines exhibit antimicrobial activity .

  • Microbial Testing :
    • Compounds from this class have been screened against various microbial strains. Notably, selective activity against fungi such as Cryptococcus neoformans has been reported . This indicates a broad spectrum of antimicrobial effects that could be exploited in therapeutic settings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Position Effect on Activity
BromineC7Enhances antiproliferative activity
ChlorineC2Necessary for biological activity

Studies suggest that the presence of chlorine at the C4 position is critical for maintaining biological activity across various derivatives .

Case Studies and Research Findings

  • Antitumor Efficacy : A derivative similar to this compound demonstrated a reduction in tumor growth by up to 75% in xenograft models when administered at optimal dosages .
  • Cytotoxicity Profiles : In vitro assays revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine?

The synthesis of this compound typically involves bromination of a chlorothieno[3,2-D]pyrimidine precursor. Key parameters include:

  • Temperature control : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance bromomethyl group introduction by stabilizing intermediates .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in bromomethylation, as observed in analogous pyrimidine derivatives .
  • Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS is essential to track bromine incorporation and detect intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR should show characteristic peaks:
    • A singlet for the bromomethyl group (~4.5–4.7 ppm for CH₂Br) .
    • Downfield shifts for the pyrimidine C-Cl and thieno-ring protons .
  • Mass spectrometry : ESI-MS or HRMS should confirm the molecular ion peak at m/z 263.54206 (C₇H₄N₂SClBr) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves the fused thieno-pyrimidine system and substituent positions .

Q. What strategies mitigate degradation during storage or handling?

  • Stabilization : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the bromomethyl group .
  • Solubility considerations : Use anhydrous DMSO or DMF for stock solutions to avoid moisture-induced decomposition .
  • Purity assessment : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation be addressed?

Regioselectivity issues arise due to competing electrophilic aromatic substitution (EAS) at alternative positions. Solutions include:

  • Directed metallation : Use n-BuLi to deprotonate the thieno-pyrimidine at the desired methyl position before bromine addition .
  • Protecting groups : Temporarily block reactive sites (e.g., pyrimidine N-atoms) with trimethylsilyl groups to direct bromomethylation .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What methodologies evaluate the compound’s bioactivity in kinase inhibition assays?

  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify targets .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for kinase-ligand interactions .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) with IC₅₀ calculations via MTT assays .

Q. How can contradictory data in literature regarding synthetic yields be resolved?

Discrepancies often stem from variations in:

  • Reagent purity : Impurities in brominating agents (e.g., NBS vs. Br₂) significantly impact yields. Use ≥98% pure reagents and validate via titration .
  • Workup protocols : Extract brominated byproducts with ethyl acetate/water (3:1) to improve final purity .
  • Scale-dependent effects : Pilot small-scale reactions (≤100 mg) before scaling up, as exothermic bromination may require controlled addition .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (∼2.8), aqueous solubility (∼0.1 mg/mL), and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or MOE simulates binding modes to kinases, highlighting key residues (e.g., ATP-binding pocket interactions) .
  • Metabolism prediction : GLORYx predicts potential oxidative metabolites, such as sulfoxide formation on the thieno ring .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : Use a C18 column (4.6 × 150 mm, 3.5 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient : 10–90% B over 15 minutes at 1 mL/min flow rate .
  • Detection : UV at 254 nm (for pyrimidine absorption) and 280 nm (thieno ring). Validate specificity via forced degradation (heat, acid/base exposure) .

Q. What spectroscopic techniques differentiate this compound from its isomers?

  • 2D NMR (HSQC/HMBC) : Correlate the bromomethyl group (¹H at ~4.6 ppm) with adjacent carbons to confirm connectivity .
  • IR spectroscopy : A strong C-Br stretch at ~550–600 cm⁻¹ distinguishes it from chloro or methyl analogs .
  • XPS : Bromine 3d peaks at ~70 eV binding energy confirm its presence and oxidation state .

Q. How to troubleshoot low yields in coupling reactions using this compound?

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) for Suzuki-Miyaura couplings with aryl boronic acids .
  • Base selection : Use Cs₂CO₃ instead of K₂CO₃ to enhance deprotonation in Ullmann-type reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high pressure to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.